molecular formula C13H16N4O2 B2924010 1-((3,5-Dimethylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide CAS No. 1004194-13-1

1-((3,5-Dimethylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B2924010
CAS No.: 1004194-13-1
M. Wt: 260.297
InChI Key: IIBFGFRRTKLZHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3,5-Dimethylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide is a chemical compound with a complex structure that includes a pyrazole ring, a phenoxy group, and a carbohydrazide moiety

Preparation Methods

The synthesis of 1-((3,5-Dimethylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide typically involves multiple steps. One common method starts with the reaction of 3,5-dimethylphenol with an appropriate alkylating agent to form the 3,5-dimethylphenoxy derivative. This intermediate is then reacted with a pyrazole derivative under specific conditions to form the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to increase yield and purity .

Chemical Reactions Analysis

1-((3,5-Dimethylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

1-((3,5-Dimethylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((3,5-Dimethylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

1-((3,5-Dimethylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide can be compared with similar compounds such as:

Properties

IUPAC Name

1-[(3,5-dimethylphenoxy)methyl]pyrazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-9-5-10(2)7-11(6-9)19-8-17-4-3-12(16-17)13(18)15-14/h3-7H,8,14H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBFGFRRTKLZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCN2C=CC(=N2)C(=O)NN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.